2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile Novel opener of the large conductance K(Ca) channels (BK(Ca) or maxi-K(+) channels); Activator of calcium-sensitive potassium channel of the bladder, suppressing the micturition reflex by decreasing afferent pelvic nerve activity; High Quality Biochemical
Brand Name: Vulcanchem
CAS No.: 186033-14-7
VCID: VC0006070
InChI: InChI=1S/C12H10FN3/c1-7-9(6-14)12(15)16-11(7)8-4-2-3-5-10(8)13/h2-5,16H,15H2,1H3
SMILES: CC1=C(NC(=C1C#N)N)C2=CC=CC=C2F
Molecular Formula: C12H10FN3
Molecular Weight: 215.23 g/mol

2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile

CAS No.: 186033-14-7

Cat. No.: VC0006070

Molecular Formula: C12H10FN3

Molecular Weight: 215.23 g/mol

* For research use only. Not for human or veterinary use.

2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile - 186033-14-7

CAS No. 186033-14-7
Molecular Formula C12H10FN3
Molecular Weight 215.23 g/mol
IUPAC Name 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile
Standard InChI InChI=1S/C12H10FN3/c1-7-9(6-14)12(15)16-11(7)8-4-2-3-5-10(8)13/h2-5,16H,15H2,1H3
Standard InChI Key KVDWOQGDMAEJLM-UHFFFAOYSA-N
SMILES CC1=C(NC(=C1C#N)N)C2=CC=CC=C2F
Canonical SMILES CC1=C(NC(=C1C#N)N)C2=CC=CC=C2F

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyrrole ring substituted with:

  • Amino group (-NH₂) at position 2

  • 2-Fluorophenyl group at position 5

  • Methyl group (-CH₃) at position 4

  • Nitrile group (-C≡N) at position 3

This arrangement confers both aromatic and electron-withdrawing characteristics, influencing reactivity and intermolecular interactions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₀FN₃
Molecular Weight215.23 g/mol
IUPAC Name2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile
Canonical SMILESCC1=C(NC(=C1C#N)N)C2=CC=CC=C2F

Synthesis and Manufacturing

General Synthetic Approaches

While explicit protocols for this compound are scarce, pyrrole derivatives are typically synthesized via:

  • Paal-Knorr Pyrrole Synthesis: Cyclization of 1,4-diketones with ammonia or amines.

  • Barton-Zard Reaction: Nitroalkene intermediates coupled with isocyanides .

Source 4 notes that multi-step reactions starting from simpler precursors like 2-fluoro-α-bromoacetophenone and malononitrile derivatives are plausible. For example, a similar compound, 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, is synthesized via catalytic hydrogenation using Raney nickel .

Table 2: Hypothetical Synthesis Pathway

StepReaction TypeReagents/Conditions
1CyclizationGlacial acetic acid, Pd/C
2Nitrile IntroductionCuCN, K₂CO₃, DMF
3MethylationCH₃I, K₂CO₃, acetone

Physicochemical Properties

Solubility and Stability

  • Solubility: Likely polar aprotic solvents (e.g., DMSO, DMF) due to nitrile and amino groups.

  • LogP: Estimated ~2.1 (predicted via PubChem analogs), indicating moderate lipophilicity .

  • Stability: Susceptible to hydrolysis under acidic/basic conditions due to nitrile group .

ActivityMechanismAnalog Reference
AntimicrobialMembrane disruption
NeuroprotectiveNMDA receptor modulation
AntiparasiticLeishmanial protease inhibition

Applications in Drug Discovery

Lead Optimization

The compound’s nitrile group serves as:

  • Hydrogen Bond Acceptor: Enhances target binding (e.g., kinase inhibitors).

  • Metabolic Stability: Reduces oxidative degradation compared to ester groups .

Future Research Directions

  • Synthesis Optimization: Develop one-pot methods to improve yield (>80%) .

  • Biological Screening: Prioritize assays against Gram-positive pathogens and cancer cell lines.

  • SAR Studies: Modify substituents (e.g., replace -CN with -COOH) to enhance solubility .

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